2-(2-(5-chlorothiophen-2-yl)acetamido)-N-methylthiophene-3-carboxamide
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Overview
Description
The compound “2-(2-(5-chlorothiophen-2-yl)acetamido)-N-methylthiophene-3-carboxamide” is a complex organic molecule that contains several functional groups. It has a thiophene ring, which is a five-membered ring with one sulfur atom, and an amide group, which is a carbonyl (a carbon double-bonded to an oxygen) adjacent to a nitrogen .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the thiophene rings, followed by the introduction of the amide group. The exact synthesis would depend on the specific reactions used and could involve techniques such as nucleophilic substitution or condensation reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene rings and the amide group would likely have a significant impact on the compound’s shape and reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the amide group might make the compound a potential nucleophile, meaning it could donate a pair of electrons to form a new bond .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure. For example, the presence of the polar amide group might increase its solubility in polar solvents .Scientific Research Applications
Anticancer Activity
Thiophene derivatives, such as those synthesized by Atta and Abdel‐Latif (2021), have been explored for their in vitro cytotoxicity against several cancer cell lines. The study found that thiophene-2-carboxamide derivatives exhibit good inhibitory activity, especially those containing a thiazolidinone ring or thiosemicarbazide moiety in their structure. This suggests the potential of thiophene-based compounds in cancer treatment research Atta, A., & Abdel‐Latif, E. (2021). Synthesis and Anticancer Activity of New Thiophene, Thiazolyl-Thiophene, and Thienopyridine Derivatives. Russian Journal of General Chemistry..
DNA Binding and Gene Delivery
Carreon et al. (2014) developed a water-soluble cationic polythiophene derivative that binds DNA and forms polyplexes, suggesting its utility as a theranostic gene delivery vehicle. This highlights the potential of thiophene derivatives in gene therapy and as tools in genetic research Carreon, A. C., Santos, W., Matson, J. B., & So, R. (2014). Cationic Polythiophenes as Responsive DNA-Binding Polymers. Polymer Chemistry..
Antimicrobial Evaluation
Talupur et al. (2021) synthesized and evaluated the antimicrobial efficacy of 3-(5-(2-oxido)-(4-substitudedphenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides. Their findings suggest that thiophene derivatives could serve as bases for developing new antimicrobial agents Talupur, S. R., Satheesh, K., & Chandrasekhar, K. (2021). Synthesis, characterization, antimicrobial evaluation and docking studies of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides. International Journal of Applied Research..
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to interact with viral targets, such as the rna polymerase pb1-pb2 subunits of the influenza a virus .
Mode of Action
It’s worth noting that similar compounds have shown significant virus inhibitory activity . This suggests that the compound might interact with its targets to inhibit their function, thereby preventing the progression of viral infections.
Result of Action
Similar compounds have shown significant virus inhibitory activity, suggesting that this compound might also have antiviral effects .
Properties
IUPAC Name |
2-[[2-(5-chlorothiophen-2-yl)acetyl]amino]-N-methylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S2/c1-14-11(17)8-4-5-18-12(8)15-10(16)6-7-2-3-9(13)19-7/h2-5H,6H2,1H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAFRNKWKXKZCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)CC2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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